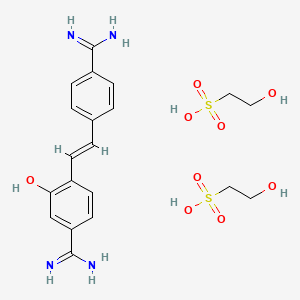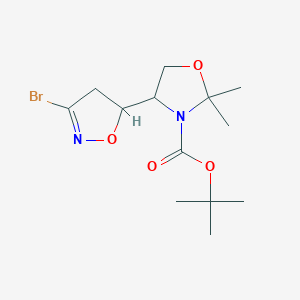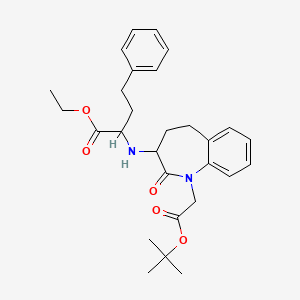
Benazepril tert-Butyl Ester d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benazepril tert-Butyl Ester d5 is a deuterated ester of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C28H31D5N2O5, and it has a molecular weight of 485.63 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benazepril tert-Butyl Ester d5 involves the incorporation of deuterium atoms into the benazepril molecule. One common method for synthesizing tert-butyl esters involves the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method includes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as described above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in the synthesis to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Benazepril tert-Butyl Ester d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Benazepril tert-Butyl Ester d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biochemical studies to investigate the metabolic pathways and interactions of benazepril.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of benazepril.
Industry: Applied in the development of new pharmaceuticals and in the study of drug interactions.
Mécanisme D'action
Benazepril tert-Butyl Ester d5, like benazepril, is an ACE inhibitor. It works by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By blocking this conversion, the compound helps to lower blood pressure and reduce the workload on the heart. The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, thereby preventing the formation of angiotensin II .
Comparaison Avec Des Composés Similaires
Benazepril tert-Butyl Ester d5 can be compared with other similar compounds, such as:
Benazepril: The non-deuterated form of the compound, used as an ACE inhibitor in the treatment of hypertension.
Benazepril Related Compound F: Another related compound used as a reference standard in pharmaceutical research.
The uniqueness of this compound lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing.
Propriétés
IUPAC Name |
ethyl 2-[[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
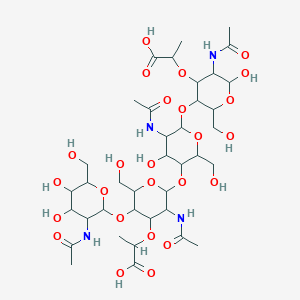
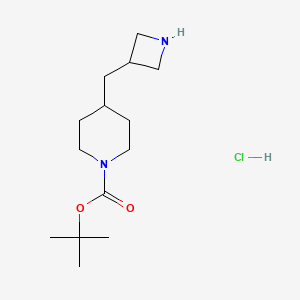
![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)

![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
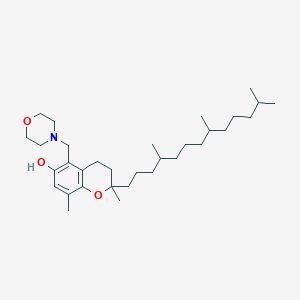

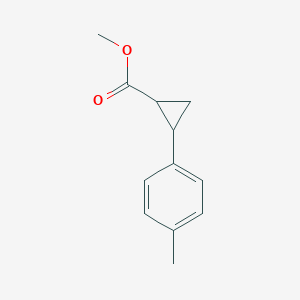
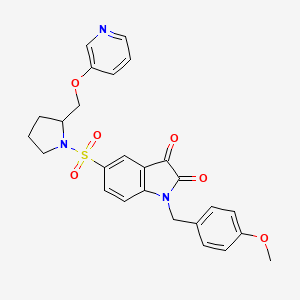

![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
